molecular formula C12H11ClF3NO2 B11519690 (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one

(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one

Cat. No.: B11519690
M. Wt: 293.67 g/mol
InChI Key: KFJZVRQFMOJCQE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, trifluoromethyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one typically involves the following steps:

    Formation of the Enone Intermediate: The initial step involves the formation of an enone intermediate through the reaction of 4-chlorobenzaldehyde with trifluoroacetone under basic conditions.

    Amino Alcohol Addition: The enone intermediate is then reacted with 2-aminoethanol to form the final product. This step is usually carried out under mild acidic conditions to facilitate the addition of the amino alcohol to the enone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The enone moiety can be reduced to form the corresponding saturated ketone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound with a similar enone structure but different substituents.

    Acetylacetone: Another enone compound with distinct chemical properties.

Uniqueness

(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity

Properties

Molecular Formula

C12H11ClF3NO2

Molecular Weight

293.67 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-(2-hydroxyethylamino)but-2-en-1-one

InChI

InChI=1S/C12H11ClF3NO2/c13-9-3-1-8(2-4-9)10(19)7-11(12(14,15)16)17-5-6-18/h1-4,7,17-18H,5-6H2/b11-7+

InChI Key

KFJZVRQFMOJCQE-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/NCCO)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)NCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.